3-methyl-N'-(1-phenylethylidene)benzohydrazide
Description
3-methyl-N’-(1-phenylethylidene)benzohydrazide is an organic compound with the molecular formula C15H14N2O It is a derivative of benzohydrazide and is characterized by the presence of a phenylethylidene group attached to the nitrogen atom of the hydrazide moiety
Properties
IUPAC Name |
3-methyl-N-[(E)-1-phenylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-6-10-15(11-12)16(19)18-17-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVHHJNGJHVDB-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N’-(1-phenylethylidene)benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for 3-methyl-N’-(1-phenylethylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: 3-methyl-N’-(1-phenylethylidene)benzohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-methyl-N’-(1-phenylethylidene)benzohydrazide has been studied for its potential use as a corrosion inhibitor for carbon steel in acidic environments . It has shown effectiveness in reducing the rate of corrosion, making it valuable in industrial applications where metal protection is crucial. Additionally, this compound may have applications in medicinal chemistry as a potential inhibitor of certain enzymes, although further research is needed to confirm these properties.
Mechanism of Action
The mechanism by which 3-methyl-N’-(1-phenylethylidene)benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents in the environment. The compound’s structure allows it to interact with the metal surface through various chemical bonds, enhancing its inhibitory efficiency.
Comparison with Similar Compounds
Benzhydrazide: A simpler derivative without the phenylethylidene group.
N’- (1-phenylethylidene)benzohydrazide: Similar structure but without the methyl group on the benzene ring.
2-hydroxy-3-methyl-N’-(1-methyl-2-phenylethylidene)benzohydrazide: A hydroxylated derivative with additional functional groups.
Uniqueness: 3-methyl-N’-(1-phenylethylidene)benzohydrazide is unique due to the presence of both the methyl and phenylethylidene groups, which may confer specific chemical properties and reactivity patterns not observed in simpler or differently substituted benzohydrazides. This uniqueness can be advantageous in applications requiring specific interactions or stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
